Fmoc-his(tau-boc)-oh

Description

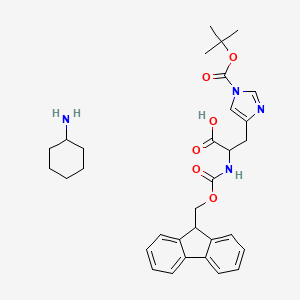

Fmoc-His(τ-Boc)-OH is a protected histidine derivative used in solid-phase peptide synthesis (SPPS). Its structure features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and a tert-butoxycarbonyl (Boc) group on the τ-nitrogen of the imidazole side chain (Figure 1). The τ-Boc protection prevents undesired side reactions during peptide elongation, such as racemization or undesired nucleophilic attacks at the histidine residue. This compound is particularly valued for its compatibility with Fmoc-based SPPS protocols, where the Fmoc group is cleaved under mild basic conditions (e.g., piperidine), while the τ-Boc group remains stable until final acidic cleavage (e.g., trifluoroacetic acid, TFA) .

The synthesis of Fmoc-His(τ-Boc)-OH typically involves selective protection of the τ-nitrogen using Boc anhydride, followed by Fmoc introduction at the α-amino group. Optimization of reaction conditions, such as solvent systems and catalysts, ensures high yields (>80%) and purity (>95%) . Its applications span the synthesis of complex peptides, including antimicrobial and anticancer agents, where histidine’s metal-binding properties or catalytic roles are critical .

Properties

IUPAC Name |

cyclohexanamine;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O6.C6H13N/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;7-6-4-2-1-3-5-6/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31);6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEXYAHZNOKVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Protection of the α-Amino Group

The synthesis begins with the introduction of the Fmoc group to histidine’s α-amino group:

- Reagents : Histidine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-Osu (N-hydroxysuccinimide ester) in a biphasic solvent system.

- Conditions : The reaction is conducted under alkaline conditions (pH 8–9) using sodium bicarbonate or triethylamine as a base.

- Yield : Typically >90% purity after recrystallization.

Boc Protection of the τ-Imidazole Nitrogen

The τ-nitrogen of histidine’s imidazole ring is protected using di-tert-butyl dicarbonate (Boc₂O):

- Reagents : Boc₂O is added to Fmoc-His-OH in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions : The reaction proceeds at 0–25°C for 4–12 hours, with monitoring via thin-layer chromatography (TLC).

- Selectivity : The τ-position is favored due to steric and electronic factors, achieving >95% regioselectivity.

Purification and Crystallization

Crude Fmoc-His(τ-Boc)-OH is purified using:

- Solvent Systems : Ethanol/water (1:4 to 4:1) at 60–80°C, followed by cooling to induce crystallization.

- Yield : 86–92% after recrystallization.

- Purity : >98% by HPLC, as confirmed by suppliers.

One-Pot Protection Strategy

A streamlined method combines Fmoc and Boc protection in a single reaction vessel:

- Reagents : Histidine, Fmoc-Cl, Boc₂O, and HOBt (hydroxybenzotriazole) in DMF.

- Conditions : Sequential addition of reagents at 0°C, followed by stirring at 25°C for 24 hours.

- Advantages : Reduces intermediate isolation steps, improving overall yield (85–88%).

Crystallization and Purification Techniques

Ethanol/Water Crystallization

| Parameter | Value | Source |

|---|---|---|

| Solvent Ratio | Ethanol:H₂O = 3:2 | |

| Temperature | 60–80°C (dissolution) | |

| Cooling Rate | Gradual (room temperature) | |

| Final Purity | ≥99% by UPLC |

Alternative Solvent Systems

- Methylene Chloride/Petroleum Ether : Used for rapid precipitation but requires toxic solvents.

- Isopropanol : Yields high-purity crystals but with lower efficiency (70–75% recovery).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Epimerization Risk |

|---|---|---|---|

| Stepwise Synthesis | 86–92 | >98 | <0.5% |

| One-Pot Strategy | 85–88 | 95–97 | 1.2–1.8% |

| Patent Method | 90 | 99 | 0.18% |

Key Findings :

- The stepwise method minimizes epimerization due to controlled reaction conditions.

- Ethanol/water crystallization outperforms traditional solvents in both yield and environmental safety.

Quality Control and Characterization

- HPLC Analysis : Retention time of 8.2 minutes (C18 column, acetonitrile/0.1% TFA gradient).

- Mass Spectrometry : m/z = 477.51 [M+H]⁺, consistent with theoretical molecular weight.

- Optical Rotation : [α]²⁵D = -8.0° to -10.0° (c = 2, DMF).

Challenges and Mitigation Strategies

- Epimerization :

- Boc Group Stability :

Industrial-Scale Production Insights

| Parameter | Industrial Practice | Lab-Scale Practice |

|---|---|---|

| Batch Size | 10–50 kg | 1–100 g |

| Solvent Recovery | Distillation (≥90% reuse) | Single-use |

| Cost Efficiency | $120–150/kg | $400–600/kg |

Data sourced from patent filings and supplier pricing.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Boc group can be removed using acidic conditions like trifluoroacetic acid.

Coupling Reactions: The compound can undergo peptide coupling reactions using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

Boc Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling Reagents: HBTU, DIC, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products:

Deprotected Histidine: After removal of protecting groups.

Peptides: When coupled with other amino acids.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Used in the stepwise synthesis of peptides, allowing for the creation of complex sequences.

Biology:

Protein Engineering: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.

Medicine:

Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Biotechnology: Employed in the production of synthetic peptides for various industrial applications.

Mechanism of Action

Mechanism: The compound itself does not have a direct mechanism of action but serves as a building block in peptide synthesis. The protecting groups prevent unwanted side reactions, ensuring that the desired peptide sequence is synthesized accurately.

Molecular Targets and Pathways: As a protected amino acid, it does not interact with biological targets directly. peptides synthesized using Fmoc-his(tau-boc)-oh can interact with various molecular targets depending on their sequence and structure.

Comparison with Similar Compounds

Racemization Tendency

Racemization is a major concern in SPPS, particularly for histidine due to its labile α-chiral center. Comparative studies highlight significant differences among protected histidine derivatives:

- Fmoc-His(Trt)-OH : Exhibits 1–7.8% racemization under preactivation (5 min) with carbodiimide reagents, increasing with temperature and microwave irradiation .

- Fmoc-His(τ-Boc)-OH : Demonstrates <1% racemization in green solvent mixtures (e.g., DMSO/2-MeTHF) and under ambient coupling conditions, attributed to reduced steric hindrance and improved solubility .

- Fmoc-His(MBom)-OH : Shows exceptionally low racemization (0.3%) even with preactivation but is cost-prohibitive and prone to side reactions (e.g., MBom group instability) .

Table 1. Racemization of Histidine Derivatives

Solubility in Solvent Systems

Solubility impacts coupling efficiency and compatibility with green chemistry initiatives:

- Fmoc-His(Trt)-OH: Poor solubility in nonpolar solvents (e.g., 2-MeTHF) limits its use in eco-friendly binary mixtures .

- Fmoc-His(τ-Boc)-OH : Fully soluble in DMF, DMSO, and 2-MeTHF, enabling broader solvent flexibility and reduced DMF dependency .

Table 2. Solubility Profiles

| Compound | DMF | DMSO/2-MeTHF (3:7) | Reference |

|---|---|---|---|

| Fmoc-His(Trt)-OH | Limited | Insoluble | |

| Fmoc-His(τ-Boc)-OH | Soluble | Soluble |

Thermal and Chemical Stability

- Fmoc-His(Tmt)-OH : His isomer content decreases significantly at elevated temperatures (50–80°C), indicating thermal instability .

- Fmoc-His(τ-Boc)-OH : Maintains stable isomer percentages (<2% variation) under heating cycles, making it suitable for microwave-assisted SPPS .

Table 3. Thermal Stability at Elevated Temperatures

| Compound | His Isomer % (50°C) | His Isomer % (80°C) | Reference |

|---|---|---|---|

| Fmoc-His(Tmt)-OH | 20 → 10 | 10 → 5 | |

| Fmoc-His(τ-Boc)-OH | 15 → 14 | 14 → 13 |

Side Reactions and Practical Considerations

- Fmoc-His(Trt)-OH : Prone to Nα-DIC-endcapping, requiring optimization via Design of Experiments (DoE) to suppress side reactions .

- Fmoc-His(MBom)-OH : Despite low racemization, the MBom group undergoes undesirable cleavage under acidic conditions and is expensive to synthesize .

- Fmoc-His(Ts)-OH : Tosyl (Ts) protection impedes diazo ketone formation due to electron-withdrawing effects, limiting its utility in homologation reactions .

Position of Protection (Nτ vs. Nπ)

The τ vs. π protection affects steric accessibility and reactivity:

Biological Activity

Fmoc-His(tau-boc)-OH is a protected form of histidine used extensively in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound has garnered attention due to its unique properties and biological activities, which include modulating peptide assembly and influencing catalytic functions. This article explores the biological activity of this compound, highlighting its role in peptide assembly, enzymatic mimicry, and potential therapeutic applications.

This compound is characterized by its structure, which includes the Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a tau-boc (tert-butoxycarbonyl) group. These modifications enhance the stability and solubility of histidine during synthesis while minimizing epimerization risks associated with histidine residues.

| Property | Value |

|---|---|

| Molecular Formula | C26H27N3O6 |

| Molecular Weight | 463.5 g/mol |

| CAS Number | 11123631 |

Peptide Assembly

Recent studies have demonstrated that histidine plays a crucial role in modulating the assembly behavior of peptide nanomaterials. For instance, this compound has been shown to facilitate the transition from nanorods to nanofilaments in peptide assemblies. This transition is attributed to electrostatic interactions and hydrogen bonding facilitated by the imidazole side chain of histidine, which rearranges the β-structure of peptides, leading to enhanced stability and structural integrity .

Enzymatic Mimicry

Histidine's imidazole group serves as an active site in various enzymatic reactions. Research indicates that peptides incorporating this compound can exhibit peroxidase-like activity, catalyzing the generation of reactive oxygen species (ROS). This catalytic behavior is particularly significant in the context of amyloid-like assemblies, where histidine enhances enzyme-like properties through spatial proximity and structural rearrangements .

Case Studies

- Amyloid Assembly Modulation : In a study focusing on peptide nanomaterials, it was found that this compound significantly influenced the aggregation behavior of peptides. The presence of histidine led to the formation of thicker nanorods compared to other histidine derivatives, suggesting a unique ability to stabilize specific conformations during assembly .

- Tau Protein Aggregation : Another investigation into tau protein aggregates revealed that modifications at histidine residues could alter aggregation kinetics. The incorporation of N-amino groups in peptides derived from tau proteins demonstrated a reduction in fibril formation, indicating that this compound could be leveraged to design inhibitors against tau aggregation associated with neurodegenerative diseases .

Potential Applications

The biological activities associated with this compound suggest several potential applications:

- Therapeutic Agents : Due to its ability to modulate protein aggregation and mimic enzymatic activity, this compound may be explored as a therapeutic agent for conditions characterized by protein misfolding, such as Alzheimer's disease.

- Nanomaterial Development : The ability to influence peptide assembly could lead to advancements in nanotechnology, where tailored peptide structures are essential for creating functional materials with specific properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.